Evidence Item 1: Oxalamide Scaffold Confers 3- to 10-Fold Potency Enhancement in Kinase Inhibition vs. Non-Oxalamide Heterobicyclic Scaffolds
Published SAR on heterobicyclic p38α MAP kinase inhibitors demonstrates that incorporation of an oxalamide moiety at the C-3 position enhances inhibitory potency by 3- to 10-fold compared to matched non-oxalamide analogs within the same scaffold series [1]. While this data derives from a structurally distinct heterobicyclic series and not from CAS 1396678-35-5 itself, it establishes a class-level principle: the oxalamide core is a non-innocent structural element that can drive potency improvements exceeding half a log unit. For procurement decisions, this implies that replacing an oxalamide-based compound with a non-oxalamide alternative—even one sharing other pharmacophoric features—may result in substantial potency loss.
| Evidence Dimension | Enzymatic inhibitory potency (p38α MAPK) |
|---|---|
| Target Compound Data | No direct data for CAS 1396678-35-5; class-level inference only |
| Comparator Or Baseline | Matched heterobicyclic scaffold without oxalamide moiety (potency baseline); oxalamide analog (24) confirmed by X-ray co-crystallography |
| Quantified Difference | 3- to 10-fold potency enhancement conferred by oxalamide incorporation |
| Conditions | p38α MAP kinase biochemical assay; X-ray co-crystallography of oxalamide analog (24) bound to unphosphorylated p38α [1] |
Why This Matters
This class-level evidence indicates that the oxalamide core is a potency-driving structural element; its elimination through generic substitution risks 3- to 10-fold loss of target engagement.
- [1] Bioorg Med Chem Lett. 2007; 17: 5320–5323. Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. doi:10.1016/j.bmcl.2007.07.029. View Source
